SPAAC Compatibility Eliminates Copper-Induced Cytotoxicity vs. TAMRA-Azide Probes
5-TAMRA-DBCO employs DBCO-mediated strain-promoted azide-alkyne cycloaddition (SPAAC), completely eliminating the copper catalyst requirement. In contrast, TAMRA-azide probes (e.g., TAMRA Azide, 5-isomer, CAS 1006592-61-5) are primarily designed for copper-catalyzed click reactions (CuAAC) and require Cu(I) for efficient conjugation [1]. Copper ions are documented to damage fluorescent proteins, quench quantum dot nanocrystals, inactivate certain enzymes, and compromise photoproteins such as R-phycoerythrin (RPE), while also inducing cytotoxicity that precludes live-cell surface staining applications .
| Evidence Dimension | Catalyst requirement for azide conjugation |
|---|---|
| Target Compound Data | Catalyst-free (SPAAC) |
| Comparator Or Baseline | TAMRA Azide: Cu(I) catalyst required for CuAAC |
| Quantified Difference | Elimination of copper-associated cytotoxicity |
| Conditions | Physiological buffers, live-cell labeling conditions |
Why This Matters
This directly enables live-cell and in vivo labeling experiments where copper toxicity would otherwise confound results or kill cells, making 5-TAMRA-DBCO the procurement choice for applications requiring copper-free compatibility.
- [1] TargetMol. TAMRA azide, 5-isomer (T21271) Product Datasheet. View Source
